molecular formula C26H28O5 B100132 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose CAS No. 18039-26-4

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

Cat. No.: B100132
CAS No.: 18039-26-4
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose typically involves the benzylation of beta-D-arabinopyranose. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is unique due to its specific benzylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleoside analogs and other complex molecules .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKDJMXBBFKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939330
Record name 2,3,4-Tri-O-benzylpentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18039-26-4
Record name NSC106548
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4-Tri-O-benzylpentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.